Dioscin

Antiproliferative Activity Structure-Activity Relationship Steroidal Saponins

Dioscin (CAS 19057-60-4) is the optimal steroidal saponin for anticancer lead discovery when maximum antiproliferative potency is required. Its chacotriose sugar chain confers superior activity over gracillin and solasonine; the aglycone diosgenin alone shows markedly lower potency. Researchers conducting SAR studies, nanocarrier optimization, or quality control authentication should procure this high-purity reference standard to ensure reproducibility and valid comparative data.

Molecular Formula C45H72O16
Molecular Weight 869.0 g/mol
CAS No. 19057-60-4
Cat. No. B1662501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioscin
CAS19057-60-4
SynonymsCollettiside III
Molecular FormulaC45H72O16
Molecular Weight869.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
InChIInChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
InChIKeyVNONINPVFQTJOC-ZGXDEBHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Dioscin (CAS 19057-60-4): Steroidal Saponin Class Identity and Core Physicochemical Properties for Procurement


Dioscin (CAS 19057-60-4) is a spirostanol steroidal saponin consisting of the aglycone diosgenin linked at the 3-position to a chacotriosyl sugar chain (2,4-di-O-α-L-rhamnopyranosyl-β-D-glucopyranoside) [1]. It is the most abundant steroidal saponin found in the rhizomes of Dioscoreaceae plants and is widely distributed across Liliaceae, Caryophyllaceae, Dioscoreaceae, and Rosaceae species [2]. Dioscin is readily soluble in polar solvents including methanol, ethanol, and acetic acid, while being poorly soluble in nonpolar solvents such as chloroform and petroleum ether [3]. The compound exhibits potent anti-tumor, anti-inflammatory, lipid-lowering, and tissue-protective pharmacological activities, with documented efficacy across multiple cancer types including ovarian, lung, gastric, bladder, and colon cancers [4].

Why Dioscin Cannot Be Replaced by Aglycone, Prototype, or In-Class Steroidal Saponins in Scientific Research


Generic substitution among steroidal saponins is not scientifically justifiable due to substantial differences in glycosylation patterns, which dictate both potency and selectivity. Structure-activity relationship studies demonstrate that the chacotriose-containing sugar chain of dioscin confers significantly higher antiproliferative activity compared to other trisaccharide-containing steroidal glycosides such as gracillin and solasonine [1]. Moreover, the aglycone diosgenin alone exhibits markedly lower activity across multiple cancer cell lines compared to the glycosylated dioscin molecule, confirming that the sugar moiety is essential for full pharmacological function [2]. Additionally, natural product variability between Dioscorea species results in differential content of protodioscin, protogracillin, dioscin, and gracillin, making unverified crude extracts unreliable as standardized research materials [3]. Consequently, procurement of purified, well-characterized dioscin is essential for ensuring reproducibility and obtaining the potency profile documented in the literature.

Quantitative Evidence Guide: Comparative Performance of Dioscin Versus Closest Structural Analogs


Dioscin Versus Gracillin and Other Trisaccharide Steroidal Glycosides: Superior Antiproliferative Activity Attributed to Chacotriose Sugar Chain

Dioscin demonstrates significantly higher antiproliferative activity than other trisaccharide-containing steroidal glycosides due to its chacotriose sugar chain structure. In MTT assays against human cervical carcinoma (HeLa) and liver cancer (H7402) cell lines, dioscin exhibited antiproliferative activity markedly greater than that of gracillin and solasonine, which contain different trisaccharide moieties [1]. The chacotriose-containing compounds (dioscin, chaconine, and solamargine) as a group showed significantly higher activity compared to non-chacotriose trisaccharide glycosides, confirming that the specific sugar composition and linkage order are critical determinants of potency [2]. This structural advantage makes dioscin a superior candidate for anti-cancer research applications compared to other trisaccharide steroidal saponins.

Antiproliferative Activity Structure-Activity Relationship Steroidal Saponins

Dioscin Versus VCR and Five Other Smilax-Derived Steroidal Saponins: Ranked Most Potent Against Three Cancer Cell Lines

In a comparative MTT assay study evaluating six natural steroidal saponins isolated from Smilax species against three human cancer cell lines, dioscin (薯蓣皂甙) ranked as the most potent compound, exceeding the activity of the positive control vincristine (VCR) and all other tested saponins. The anti-cancer activity order was: dioscin > VCR > SQD_4 > SQD_3 > M_1 > SQD_1 ≈ methyl protodioscin [1]. This ranking was consistent across hepatocellular carcinoma SMMC-7721, cervical carcinoma HeLa, and gastric adenocarcinoma MGc80-3 cells, indicating that dioscin's superior potency is cell line-independent within the tested panel. This quantitative hierarchy provides procurement justification for selecting dioscin over other Smilax-derived saponins when maximum cytotoxic potency is the primary research objective.

Cytotoxicity Ranking Smilax Saponins Cancer Cell Lines

Dioscin Versus Diosgenin (Aglycone): Glycosylation as Essential Determinant of Anticancer Activity

Dioscin, the glycosylated form of diosgenin, exhibits substantially different pharmacological properties from its aglycone. The sugar chain attached to the 3-position hydroxyl group of the spirostanoidal diosgenin core is essential for full anticancer activity, as demonstrated by SAR studies showing that aglycone alone exhibits markedly lower potency across multiple tumor cell lines [1]. Additionally, derivatives of diosgenin with quaternary ammonium salt modifications have been synthesized and shown to possess anti-tumor activity superior to unmodified diosgenin against A549, H1975, HCT-116, and Aspc-1 cells, further confirming that the base aglycone is not the optimized active entity [2]. Dioscin thus represents a distinct chemical entity with enhanced pharmacological potential relative to its aglycone precursor.

Glycosylation Structure-Activity Relationship Aglycone Comparison

Dioscin as a Chemical Marker Differentiating Dioscoreae Hypoglaucae Rhizoma from Dioscoreae Spongiosae Rhizoma: Implications for Herbal Medicine Quality Control

Dioscin has been identified as one of four key steroidal saponin chemical markers (along with protodioscin, protogracillin, and gracillin) responsible for the compositional differences between Dioscoreae Hypoglaucae Rhizoma (DH) and Dioscoreae Spongiosae Rhizoma (DS), two morphologically and taxonomically similar Chinese herbal medicines [1]. Chemometric analysis including hierarchical clustering analysis, principal component analysis, and orthogonal partial least squares discriminant analysis confirmed that these four saponins are the primary discriminant markers [2]. This differentiation is critical because DH and DS are frequently confused in commercial herbal markets, yet they possess distinct chemical profiles and potentially different therapeutic properties. Dioscin content thus serves as a verifiable quality control parameter for authenticating botanical source material.

Chemical Marker Quality Control Herbal Medicine Authentication

Dioscin-Loaded TPGS/Soluplus Mixed Micelles: 2.16-Fold AUC Increase and 1.3-Fold MRT Extension Versus Free Dioscin

Free dioscin suffers from poor aqueous solubility and stability, severely limiting its clinical applicability and in vivo research utility. Dioscin-loaded TPGS/Soluplus mixed micelles (optimized at 67.15 nm with 92.59% encapsulation efficiency and 4.63% drug loading) demonstrated substantially improved pharmacokinetic parameters compared to free dioscin solution following a single intravenous injection in male Sprague-Dawley rats. The micelle formulation achieved a 1.3-fold longer mean residual time (MRT) in circulation and a 2.16-fold larger area under the plasma concentration-time curve (AUC) than free dioscin . In vitro cytotoxicity assays on MCF-7 breast cancer and A2780s ovarian cancer cells confirmed that the micelle formulation exhibited superior antitumor activity compared to free dioscin, which was attributed to significantly increased cellular uptake .

Nanocarrier Formulation Pharmacokinetics Bioavailability Enhancement

Dioscin as Essential Component in Sitogluside-Dioscin Synergistic Nanoliposomes: Superior Bioavailability and Anti-Hyperuricemic Efficacy

Dioscin, when co-formulated with the structurally similar sitogluside (SG) in DPPC nanoliposomes (P-SG-Dio), demonstrated superior stability, bioavailability, and therapeutic efficacy compared to both free dioscin and cholesterol-dioscin nanoliposomes (P-Cho-Dio). In storage and gastrointestinal stability experiments, nanoliposomes synergistically modulated by SG and dioscin showed significantly reduced particle size changes and higher dioscin retention rates compared to SG-alone regulated nanoliposomes [1]. In cell internalization and permeability studies, P-SG-Dio exhibited the highest cellular uptake and transepithelial transport among all tested formulations. In hyperuricemic mice, intragastric administration of P-SG-Dio for 14 days effectively inhibited NLRP3 inflammasome pathway activation in kidney tissue, demonstrating superior antihyperuricemic and anti-inflammatory effects compared to both P-Cho-Dio and free dioscin [2].

Nanoliposome Hyperuricemia Bioavailability Enhancement

Validated Research and Industrial Application Scenarios for Dioscin Procurement


Anti-Cancer Drug Discovery Programs Requiring Maximum Potency Steroidal Saponin Lead Compound

Dioscin is the optimal steroidal saponin candidate for anti-cancer lead discovery when maximum antiproliferative potency is the primary selection criterion. Direct comparative data demonstrate that dioscin exhibits higher activity than gracillin, solasonine, and other trisaccharide-containing steroidal glycosides due to its chacotriose sugar chain [1], and ranks above VCR and five other Smilax saponins in cytotoxicity assays against hepatocellular, cervical, and gastric cancer cell lines . Researchers conducting SAR studies on steroidal saponins should procure dioscin as the benchmark chacotriose-containing compound against which synthetic derivatives and analogs are evaluated.

Quality Control and Authentication Testing for Dioscorea-Derived Herbal Medicines

Dioscin is analytically validated as one of four primary chemical markers discriminating Dioscoreae Hypoglaucae Rhizoma from Dioscoreae Spongiosae Rhizoma [1]. Quality control laboratories and herbal medicine manufacturers should include purified dioscin reference standard in HPLC fingerprinting protocols to ensure accurate species authentication and batch consistency. The compound's discriminant power has been confirmed through chemometric analysis including HCA, PCA, and OPLS-DA, establishing dioscin as a scientifically defensible marker for regulatory compliance and pharmacopeial monograph development .

Nanocarrier Formulation Development Targeting Enhanced Oral Bioavailability and In Vivo Efficacy

Given dioscin's documented poor aqueous solubility, limited stability, and very low oral bioavailability, researchers developing nanocarrier systems should select dioscin as a model compound for formulation optimization studies. The 2.16-fold AUC improvement and 1.3-fold MRT extension achieved with TPGS/Soluplus mixed micelles [1], along with the superior anti-hyperuricemic efficacy of sitogluside-dioscin synergistic nanoliposomes , provide quantitative benchmarks for evaluating novel delivery system performance. Procurement of high-purity dioscin is essential for reproducible nanocarrier development and comparative pharmacokinetic assessments.

Anti-Hyperuricemia and Gout Therapeutic Development Programs

Dioscin has demonstrated validated efficacy in hyperuricemia models when formulated in advanced delivery systems. The DPPC-sitogluside-dioscin nanoliposome (P-SG-Dio) exhibited the highest cellular uptake and transepithelial transport in permeability assays, and 14-day oral administration effectively inhibited renal NLRP3 inflammasome activation with best-in-class antihyperuricemic and anti-inflammatory effects compared to cholesterol-dioscin and free dioscin controls [1]. Drug developers pursuing novel hyperuricemia or gout therapeutics should prioritize dioscin for synergistic nanoliposome formulations that address both uric acid regulation and inflammatory pathway modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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